molecular formula C15H15N7O2S B4597544 8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4597544
M. Wt: 357.4 g/mol
InChI Key: RCXBVXHTKRHRJZ-UHFFFAOYSA-N
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Description

8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C15H15N7O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.10079392 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of thienopyrimidine and related compounds to evaluate their antimicrobial properties. For instance, Bhuiyan et al. (2006) described the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, revealing pronounced antimicrobial activity in some of these compounds (Bhuiyan et al., 2006). Similarly, Hossain and Bhuiyan (2009) prepared fused pyrimidines and thienopyrimidine derivatives, which were screened for their antimicrobial activity, underscoring the potential of these compounds in antimicrobial applications (Hossain & Bhuiyan, 2009).

Antifungal Activity

Mabkhot et al. (2016) synthesized new thiophene-based heterocycles, including triazolopyrimidines, which showed potent antifungal activities against specific fungi, indicating their potential as antifungal agents (Mabkhot et al., 2016).

Synthesis and Characterization of Heterocycles

Research has focused on synthesizing novel heterocyclic compounds incorporating the thienopyrimidine scaffold. Abdelriheem et al. (2017) detailed the synthesis of new pyrazolo[1,5-a]pyrimidine, triazine, and thienopyridine derivatives containing a triazole moiety, exploring their potential pharmacological properties (Abdelriheem et al., 2017).

Neurotropic Activity

Oganisyan et al. (2004) investigated condensed thienopyrimidines for neurotropic properties, synthesizing new derivatives like pyrano[4′,3′:4,5]thieno[3,2-e]triazolo[3,4-b]pyrimidines to explore their neurotropic potential (Oganisyan et al., 2004).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of antituberculous agents, including triazolopyrimidines, to evaluate their tuberculostatic activity, indicating their potential use in treating tuberculosis (Titova et al., 2019).

Properties

IUPAC Name

11,12-dimethyl-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2S/c1-8-9(2)25-13-11(8)12-18-14(19-20(12)7-16-13)15(3,4)21-6-10(5-17-21)22(23)24/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXBVXHTKRHRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)(C)N4C=C(C=N4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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